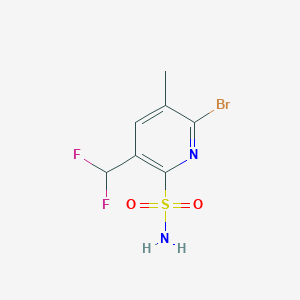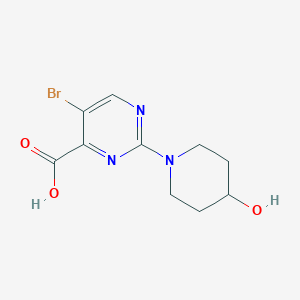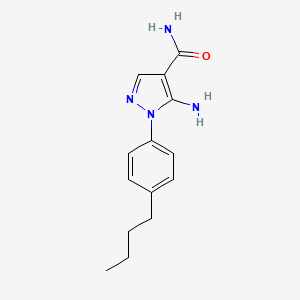
6-Bromo-3-(difluoromethyl)-5-methylpyridine-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3-(difluoromethyl)-5-methylpyridine-2-sulfonamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom, a difluoromethyl group, a methyl group, and a sulfonamide group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(difluoromethyl)-5-methylpyridine-2-sulfonamide typically involves multiple steps, starting from commercially available starting materials
Bromination: The bromination of 3-(difluoromethyl)-5-methylpyridine can be achieved using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
6-Bromo-3-(difluoromethyl)-5-methylpyridine-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
6-Bromo-3-(difluoromethyl)-5-methylpyridine-2-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-Bromo-3-(difluoromethyl)-5-methylpyridine-2-sulfonamide depends on its specific application. In the context of drug discovery, the compound may act by inhibiting specific enzymes or receptors, such as kinases, through binding to their active sites. The presence of the difluoromethyl and sulfonamide groups can enhance the compound’s binding affinity and selectivity for its molecular targets.
類似化合物との比較
Similar Compounds
Uniqueness
6-Bromo-3-(difluoromethyl)-5-methylpyridine-2-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the difluoromethyl group enhances its lipophilicity and metabolic stability, while the sulfonamide group can improve its solubility and bioavailability. These features make it a valuable compound in various research and industrial applications.
特性
分子式 |
C7H7BrF2N2O2S |
|---|---|
分子量 |
301.11 g/mol |
IUPAC名 |
6-bromo-3-(difluoromethyl)-5-methylpyridine-2-sulfonamide |
InChI |
InChI=1S/C7H7BrF2N2O2S/c1-3-2-4(6(9)10)7(12-5(3)8)15(11,13)14/h2,6H,1H3,(H2,11,13,14) |
InChIキー |
JDIXGBVUNGKICM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N=C1Br)S(=O)(=O)N)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Chloro-4-isopropyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11789920.png)


![4-(4-Bromophenyl)-5-(ethylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11789934.png)

![4-(2-Hydroxyethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11789955.png)

![Ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789968.png)


![Piperazin-1-yl(2,3,4a,8a-tetrahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B11789977.png)
